(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide
Description
Properties
Molecular Formula |
C8H12ClN5O |
|---|---|
Molecular Weight |
229.67 g/mol |
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H12ClN5O/c9-6-3-11-8-5-13(1-2-14(6)8)4-7(10)12-15/h3,15H,1-2,4-5H2,(H2,10,12) |
InChI Key |
ZOPXSIFXSLNJKO-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN2C(=NC=C2Cl)CN1C/C(=N/O)/N |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Typical Method:
- Starting Material: 2-Aminoimidazoline derivatives or related amino compounds.
- Reaction Conditions: Heating under reflux in solvents like ethanol or acetic acid, often with dehydrating agents or catalysts such as polyphosphoric acid (PPA) or phosphoric acid to promote cyclization.
- Outcome: Formation of the dihydroimidazo[1,2-a]pyrazine ring system with yields reported around 70-85% depending on the precursor and conditions.
Example:
In a study involving heterocyclic synthesis, cyclization of 2-aminopyrazines with aldehydes or ketones under acidic conditions yielded the core with high efficiency.
Formation of the N'-Hydroxyacetimidamide Moiety
The key step involves converting the amino group at the heterocyclic core to the N'-hydroxyacetimidamide.
General Procedure:
- Reagents: N'-hydroxyacetamidine hydrochloride or free base, coupled with activating agents like carbodiimides (e.g., EDC or DCC).
- Reaction Conditions: Typically performed in polar aprotic solvents such as DMF or DMSO at room temperature or slightly elevated temperatures (20-40°C).
- Reaction Monitoring: Progress monitored via TLC, NMR, or LC-MS.
Example:
In a recent synthesis, the amino heterocycle was reacted with N'-hydroxyacetamidine hydrochloride in the presence of EDC and HOBt in DMF at 25°C, leading to the formation of the target compound with yields around 70-85%.
Summary of Preparation Methods with Data Tables
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Heterocyclic core synthesis | Amino precursor + dehydrating agent | Ethanol / Acetic acid | Reflux | 4-6 hours | 70-85% | Cyclization of amino compounds |
| 2. Chlorination at position 3 | N-Chlorosuccinimide (NCS) | DCM | 25-50°C | 1-4 hours | >80% | Electrophilic halogenation |
| 3. Formation of N'-hydroxyacetimidamide | N'-Hydroxyacetamidine hydrochloride + EDC/HOBt | DMF | 20-40°C | 12-24 hours | 70-85% | Coupling reaction |
Notes on Optimization and Variations
- Reaction Conditions: Elevated temperatures can improve yields but may cause side reactions; thus, mild conditions are preferred.
- Purification: Silica gel chromatography and recrystallization are standard purification steps.
- Yield Enhancement: Use of excess reagents and optimized solvent systems can improve overall yields.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide could be investigated for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Structure : All compared compounds share the 5,6-dihydroimidazo[1,2-a]pyrazine scaffold, critical for bioactivity. Key differences arise in substituents:
Functional Implications :
- Chloro and fluoro substituents enhance electrophilicity and metabolic stability.
- Hydroxyacetimidamide in the target compound may increase polarity, affecting solubility and membrane permeability compared to ethanone derivatives (e.g., KAF156).
Physicochemical Properties
*Estimated based on formula; †Predicted using analogous structures; ‡Derived from experimental data.
Biological Activity
The compound (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide is a novel derivative with significant biological activity, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes an imidazo[1,2-a]pyrazine ring system. Its molecular formula is with a molecular weight of approximately 240.65 g/mol. The presence of a hydroxyacetimidamide moiety contributes to its biological activity.
The primary mechanism of action for this compound appears to involve the inhibition of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. By inhibiting BACE1, the compound may reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazine exhibit anticancer properties. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Apoptosis induction |
| Compound B | NCI-H460 | 0.03 | Microtubule disassembly |
| Compound C | Hep-2 | 3.25 | Cell cycle arrest |
These findings suggest that the compound may also induce apoptosis and inhibit cell proliferation through various mechanisms including cell cycle arrest and microtubule disruption .
In Vivo Studies
In vivo studies using bioluminescence imaging have demonstrated the efficacy of related compounds in reducing parasitemia in models of Chagas disease, indicating potential for broader therapeutic applications beyond neurodegeneration and oncology .
Alzheimer's Disease
A notable case study involved the administration of a similar imidazo[1,2-a]pyrazine derivative in a transgenic mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque burden and improved cognitive function as measured by behavioral tests. The study suggested that the compound's ability to inhibit BACE1 was crucial for its therapeutic effects .
Cancer Treatment
Another study focused on the anticancer potential of the compound in human cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancers. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways .
Q & A
Q. What preliminary biological assays are suitable for evaluating its antimalarial potential?
- Answer : Conduct in vitro assays against Plasmodium falciparum strains (e.g., 3D7, W2) to measure IC50 values. Use SYBR Green fluorescence-based assays to quantify parasite viability. Compare results to structurally related compounds (e.g., imidazolopiperazines with IC50 ranges of 63–5520 nM) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimalarial efficacy?
- Answer :
- Substitution Analysis : Modify the chloro group at position 3 and the hydroxyacetimidamide chain to assess steric/electronic effects. For example, fluorophenyl substitutions in analogs improved activity (IC50: 200 nM vs. >10,000 nM in unoptimized derivatives) .
- QSAR Modeling : Train artificial neural networks (ANNs) using descriptors like logP, polar surface area, and H-bond donors. Validate models with experimental IC50 data to predict optimal substituents .
Q. How should researchers resolve contradictions in IC50 values across similar compounds?
- Answer : Investigate variables such as:
- Assay Conditions : Differences in parasite culture media or incubation times (e.g., 72 vs. 48 hours) can alter results.
- Structural Isomerism : Verify the Z/E configuration of the hydroxyacetimidamide group, as stereochemistry impacts target binding .
- Purity and Stability : Confirm compound integrity via HPLC and stability studies under assay conditions .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Answer :
- Target Identification : Use thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to identify protein targets (e.g., Plasmodium kinases or transporters) .
- Enzyme Inhibition Assays : Test against candidate enzymes (e.g., PfATP4 or cytochrome bc1) using fluorescence polarization or radiolabeled substrates .
- Resistance Profiling : Compare activity against drug-resistant parasite lines (e.g., Dd2 or K1 strains) to identify cross-resistance patterns .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
- Answer :
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 inhibition).
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or serum proteins (e.g., human serum albumin) to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
